4-(Chloromethyl)phenyltrichlorosilane

Surface chemistry Self-assembled monolayers Post-functionalization

4-(Chloromethyl)phenyltrichlorosilane (CMPS, CAS 13688-90-9) is a bifunctional organotrichlorosilane with the formula C₇H₆Cl₄Si and molecular weight of 260.01 g·mol⁻¹. At 25 °C it is a colorless to light yellow liquid with density 1.361 g·mL⁻¹, refractive index n²⁰/D 1.549, and boiling point 142–144 °C at 15 mmHg.

Molecular Formula C7H6Cl4Si
Molecular Weight 260 g/mol
CAS No. 13688-90-9
Cat. No. B1580949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)phenyltrichlorosilane
CAS13688-90-9
Molecular FormulaC7H6Cl4Si
Molecular Weight260 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl
InChIInChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
InChIKeyYBYBQFPZMKPGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)phenyltrichlorosilane (CAS 13688-90-9) for Precision Surface Functionalization and Pharmaceutical Synthesis: Procurement-Grade Overview


4-(Chloromethyl)phenyltrichlorosilane (CMPS, CAS 13688-90-9) is a bifunctional organotrichlorosilane with the formula C₇H₆Cl₄Si and molecular weight of 260.01 g·mol⁻¹ . At 25 °C it is a colorless to light yellow liquid with density 1.361 g·mL⁻¹, refractive index n²⁰/D 1.549, and boiling point 142–144 °C at 15 mmHg . The molecule carries a trichlorosilyl (–SiCl₃) anchoring head and a benzyl chloride (–CH₂Cl) tail group. This dual-reactive architecture is the structural basis for its two principal procurement-relevant roles: (i) a surface‑coupling agent that covalently grafts onto hydroxyl‑bearing substrates (silica, metal oxides, silicon) and simultaneously presents a chloromethyl terminus for subsequent nucleophilic derivatization , and (ii) a pharmaceutical intermediate used in constructing organosilicon-containing active pharmaceutical ingredients . Standard commercial purity is 97%, with products typically stored sealed under dry inert gas owing to hydrolytic sensitivity rating 8 (reacts rapidly with moisture, water, and protic solvents) .

Workflow

Surface coupling and heterostructure assembly

Selection

Dual-reactive organosilane for convergent synthesis

Use Context

Research-grade nanofabrication and pharmaceutical intermediate

Why 4-(Chloromethyl)phenyltrichlorosilane Cannot Be Replaced by Generic Phenylsilanes, Alkyltrichlorosilanes, or Alkoxysilanes


The functional density of CMPS is irreducible by simple structural analogs. Phenyltrichlorosilane (PTS) supplies the same –SiCl₃ anchor but lacks the electrophilic –CH₂Cl tail; it therefore enables surface attachment but not subsequent convergent derivatization without additional linker chemistry [1]. Octadecyltrichlorosilane (OTS) provides a passive methyl‑terminated monolayer but offers no reactive handle for further chemical elaboration [2]. Alkoxy‑silane analogs (e.g., chloromethyltriethoxysilane) exhibit slower hydrolysis‑condensation kinetics and produce less densely cross‑linked films [1]. (Chloromethyl)trichlorosilane carries the same reactive termini but omits the rigid phenyl spacer, forfeiting the molecular length (0.75 nm theoretical) and aromatic platform geometry that enable controlled multilayer self‑polymerization within nanoscopic templates [3]. Consequently, any substitution that removes either the chloromethyl group, the trichlorosilyl anchor, or the phenyl spacer collapses at least one essential procurement‑decision parameter: post‑functionalizability, surface‑anchoring rate, or nanostructural precision.

Phenyltrichlorosilane

Lacks the chloromethyl tail; post-grafting derivatization may not transfer directly.

Octadecyltrichlorosilane

Provides an inert methyl terminus; self-polymerizing nanostructure control may be lost.

Alkoxy-silane analogs

Slower hydrolysis kinetics may produce thinner, less cross-linked films.

4-(Chloromethyl)phenyltrichlorosilane: Quantitative Differentiation Evidence Against Closest Analogs


Bifunctional Surface Architecture: Quantified Post-Functionalization Capability of CMPS vs. Phenyltrichlorosilane

CMPS provides a benzyl chloride tail group (CH₂Cl) that is absent in phenyltrichlorosilane (PTS). PTS terminates at the phenyl ring after surface grafting and cannot undergo direct nucleophilic substitution without harsh activation. CMPS retains full electrophilic reactivity at the chloromethyl site after the SiCl₃ head anchors to oxide surfaces, as demonstrated by subsequent reaction with 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (H₂TPyP) [1]. AFM measurements confirmed that porphyrin attachment increased the average height of CMPS nanostructures from 16 ± 3 nm (n = 35) to 24 ± 6 nm (n = 35), an absolute height gain of ≈8 nm attributable to multilayer porphyrin binding [1].

Bifunctional surface architecture
Head-to-head
CMPS nanostructure height increased by ≈8 nm after porphyrin conjugation (from 16 ± 3 nm to 24 ± 6 nm, n = 35). PTS cannot undergo equivalent post-functionalization.
Supports heterostructure synthesis workflow fit.
AFM data on Si(111) with particle lithography.
Surface chemistry Self-assembled monolayers Post-functionalization

Controlled Self-Polymerization Kinetics: CMPS vs. Octadecyltrichlorosilane in Spatially Confined Nanoholes

Under identical particle‑lithography conditions, CMPS and OTS exhibit fundamentally different surface‑assembly behavior. OTS forms a passive monolayer resist (thickness 2.6 ± 0.2 nm on SiO₂ [1]) that resists further growth. CMPS, in contrast, undergoes progressive self‑polymerization within the same confined nanoholes. After 30 min of immersion, CMPS produces structures approximately 0.5 ± 0.2 nm taller than the surrounding OTS matrix, giving an overall thickness of 2.1 ± 0.2 nm, which corresponds to a trilayer (theoretical molecular length of CMPS is 0.75 nm) [2]. After 48 h under comparable solvent conditions, CMPS nanodots reach 16 ± 3 nm (n = 35) [3]. The diameter of CMPS nanostructures grew to match the initial nanohole size but did not spread beyond the OTS boundary, demonstrating vertical‑only multilayer growth within the spatial confinement [2].

Controlled self-polymerization kinetics
Head-to-head
7.6× height increase for CMPS (2.1 nm to 16 nm over 48 h) vs. invariant OTS monolayer (2.6 nm).
Enables vertical-only multilayer growth within nanoscopic templates.
Confined nanohole assembly on Si(111) at 25 °C.
Nanolithography Self-polymerization AFM characterization

Substrate-Tunable Photo-Oxidation Rate: CMPS on TiO₂ Achieves 3× Faster Conversion Than on SiO₂

When self‑assembled as a monolayer, the –CH₂Cl tail group of CMPS undergoes deep‑UV (254 nm) photo‑oxidation: the chlorobenzyl group is first converted to aldehyde and then to carboxylic acid, generating a hydrophilic, high‑surface‑free‑energy terminus [1]. Critically, the photo‑oxidation rate is strongly substrate‑dependent. On TiO₂, complete conversion of CMPS was observed within minutes; the rate was thrice faster than on SiO₂ [1]. This tunable conversion, monitored by contact angle, FTIR, and XPS, enables selective generation of –COOH‑terminated surfaces with spatial or temporal control. Neither phenyltrichlorosilane (no –CH₂Cl moiety) nor OTS (methyl‑terminated, no oxidizable tail) can undergo this wavelength‑specific transformation [2][3].

Substrate-tunable photo-oxidation rate
Cross-study comparable
3× faster –CH₂Cl to –COOH conversion on TiO₂ vs. SiO₂ under 254 nm UV. No oxidation for PTS or OTS.
Supports photo-patternable surface workflow.
Contact angle, FTIR, and XPS monitoring.
Photo-oxidation Self-assembled monolayers Photocatalysis

Rapid Hydrolysis-Condensation Kinetics: Trichlorosilyl vs. Triethoxysilyl Anchoring of Chloromethylphenyl Silanes

The hydrolysis–condensation rate of the anchoring group directly governs film quality, grafting density, and process time. The –SiCl₃ head of CMPS has a hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, and protic solvents) . In contrast, the ethoxy analog 4-(chloromethyl)phenyltriethoxysilane carries hydrolytically slower –Si(OEt)₃ groups; literature on phenyltriethoxysilane shows that this class forms submonolayers approximately 0.5 nm thick, whereas phenyltrichlorosilane (same SiCl₃ anchor as CMPS) produces much thicker, multilayered films even at 0 °C [1]. The trichlorosilyl anchor thus delivers substantially faster surface reaction kinetics and higher grafting density per unit time—critical for throughput in industrial surface‑treatment workflows.

Hydrolysis-condensation kinetics
Class-level
SiCl₃ anchor forms multilayer films (2.1–16 nm) vs. ≤0.5 nm submonolayers for triethoxysilyl analog.
Faster kinetics may reduce process time and solvent use.
Data to verify for specific ethoxy-silane comparator.
Hydrolysis kinetics Silane coupling Surface grafting efficiency

Solvent- and Temperature‑Controlled Nanostructure Morphology: CMPS Self-Assembly Compared Under Varied Conditions

The size and regularity of CMPS nanopatterns can be tuned by solvent choice and temperature. In a systematic AFM study, CMPS was self‑assembled within OTS‑defined nanoholes using toluene, bicyclohexyl, and dichloromethane at temperatures from −4 °C to 20 °C [1]. Non‑polar solvents (toluene, bicyclohexyl) produced more regular, reproducible nanostructures than dichloromethane. Taller CMPS structures formed at higher temperatures, with the height–width analysis confirming that multiple layers form under all conditions tested [1]. This level of systematic control is not available with phenyltrichlorosilane, which forms inhomogeneous multilayers even at 0 °C with little reproducible morphological control [2], nor with OTS, which produces only a single monolayer of fixed thickness [3].

Solvent- and temperature-controlled morphology
Class-level
Tunable multilayer height via solvent polarity and temperature (−4 to 20 °C). Regular pillar nanostructures formed in non-polar solvents.
Single-compound platform for graded surface coatings.
AFM study on Si(111) with OTS resist matrix.
Solvent effects Self-assembly Nanostructure morphology

Procurement‑Relevant Application Scenarios for 4-(Chloromethyl)phenyltrichlorosilane (CAS 13688-90-9)


Nanopatterned Heterostructure Fabrication: CMPS as a Foundation Layer for Porphyrin‑Based Photonic and Catalytic Devices

The quantitative evidence from Section 3 establishes CMPS as a uniquely suited foundation layer for convergent heterostructure synthesis. In a particle‑lithography workflow, CMPS nanodots grown to 16 ± 3 nm (n = 35) within an OTS resist matrix on Si(111) provide spatially addressable reactive sites. Subsequent reflux with 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (H₂TPyP) at 100 °C for 48 h increases nanostructure height by ≈8 nm to 24 ± 6 nm (n = 35), confirming multilayer porphyrin attachment exclusively at CMPS sites [1]. This produces periodic arrays (500 nm center‑to‑center spacing) of CMPS‑porphyrin heterostructures suitable for non‑linear optical materials, catalytic surfaces, and molecular electronic devices. No alternative silane—phenyltrichlorosilane, OTS, or alkoxy‑silanes—can achieve both spatial confinement and post‑functionalization in a single‑step immersion protocol.

Photo‑Patternable Carboxylic Acid Surfaces for Biosensor and Microfluidic Platforms

CMPS monolayers on TiO₂ substrates undergo rapid deep‑UV (254 nm) photo‑oxidation, converting the –CH₂Cl terminus to –COOH within minutes—at a rate 3× faster than on SiO₂ [1]. The resulting carboxylic acid surface is hydrophilic and primed for EDC/NHS bioconjugation. This substrate‑tunable kinetics (fast on TiO₂, slower on SiO₂) enables selective photo‑patterning: irradiating through a mask on a mixed TiO₂/SiO₂ substrate produces spatially defined –COOH regions only on TiO₂ areas. Post‑oxidation derivatization with 2‑amino‑1,1,1‑trifluoroethane (TFEA), confirmed by contact angle and XPS [1], demonstrates the feasibility of fluorinated or biomolecular patterning for microarray and microfluidic applications.

Silicone Rubber Crosslinking with Enhanced Post‑Cure Functionalization

The trichlorosilyl anchor of CMPS reacts rapidly with silanol groups in silicone formulations (hydrolytic sensitivity 8), forming siloxane crosslinks. Crucially, the pendant –CH₂Cl groups survive the curing step and remain available for subsequent nucleophilic substitution [1]. This enables post‑cure attachment of functional moieties (amines, thiols, azides) to a crosslinked silicone network—a capability absent in silicone rubbers cured with conventional tetra‑alkoxysilanes or platinum‑catalyzed systems without reactive organic handles. Procurement of CMPS over standard crosslinkers (e.g., methyltriacetoxysilane, tetraethyl orthosilicate) thus supports two‑stage manufacturing: first, network formation; second, surface or bulk functionalization via the chloromethyl groups.

Pharmaceutical Intermediate for Organosilicon‑Containing Active Pharmaceutical Ingredients (APIs)

CMPS is a pharmaceutical intermediate [1] whose bifunctional architecture (SiCl₃ for siloxane bond formation; CH₂Cl for C–C or C–N coupling) enables convergent synthesis of organosilicon drug candidates. The compound participates in Suzuki coupling and ruthenium‑catalyzed hydrogen‑transfer reactions [2], allowing integration of the p‑(trichlorosilyl)benzyl moiety into complex molecular scaffolds. Commercial availability at 97% purity from major suppliers (Thermo Fisher/Alfa Aesar) with documented handling and storage specifications supports its use in GMP‑aligned pharmaceutical development workflows, where traceable quality and reproducible reactivity are mandatory.

Application
Selection Property
Validation Focus
Nanopatterned heterostructure fabrication
Post-functionalizable multilayer growth
Spatially confined porphyrin conjugation and AFM height analysis
Photo-patternable carboxylic acid surfaces
Substrate-tunable photo-oxidation rate
UV patterning and TFEA derivatization confirmation
Silicone rubber crosslinking with post-cure functionalization
Surviving pendant chloromethyl groups
Post-cure nucleophilic substitution verification
Pharmaceutical intermediate for organosilicon APIs
Dual-reactive architecture for convergent synthesis
Reproducible reactivity and documented quality specifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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